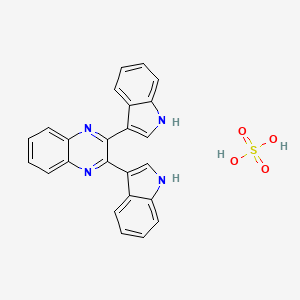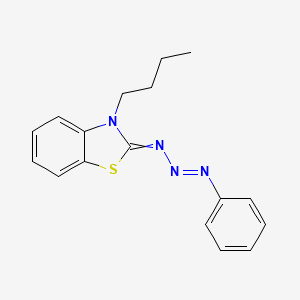
Benzothiazole, 3-butyl-2,3-dihydro-2-(3-phenyl-2-triazenylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzothiazole, 3-butyl-2,3-dihydro-2-(3-phenyl-2-triazenylidene)- is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a butyl group, a dihydrobenzothiazole ring, and a phenyl-triazenylidene moiety. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 3-butyl-2,3-dihydro-2-(3-phenyl-2-triazenylidene)- typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.
Formation of the Phenyl-Triazenylidene Moiety: The phenyl-triazenylidene group can be synthesized by diazotization of aniline followed by coupling with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Benzothiazole, 3-butyl-2,3-dihydro-2-(3-phenyl-2-triazenylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the phenyl-triazenylidene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated benzothiazoles, substituted phenyl-triazenylidenes.
科学研究应用
Benzothiazole, 3-butyl-2,3-dihydro-2-(3-phenyl-2-triazenylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of dyes, pigments, and polymers.
作用机制
The mechanism of action of Benzothiazole, 3-butyl-2,3-dihydro-2-(3-phenyl-2-triazenylidene)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- Benzothiazole, 2,3-dihydro-2-phenyl-
- Benzothiazole, 2,3-dihydro-2-(4-methylphenyl)-
- Benzothiazole, 2,3-dihydro-2-(4-chlorophenyl)-
Uniqueness
Benzothiazole, 3-butyl-2,3-dihydro-2-(3-phenyl-2-triazenylidene)- is unique due to the presence of the butyl group and the phenyl-triazenylidene moiety, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and biological activity compared to other benzothiazole derivatives.
属性
CAS 编号 |
88735-39-1 |
|---|---|
分子式 |
C17H18N4S |
分子量 |
310.4 g/mol |
IUPAC 名称 |
3-butyl-N-phenyldiazenyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C17H18N4S/c1-2-3-13-21-15-11-7-8-12-16(15)22-17(21)19-20-18-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3 |
InChI 键 |
ORUUELFNVIDKIF-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C2=CC=CC=C2SC1=NN=NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14172337.png)

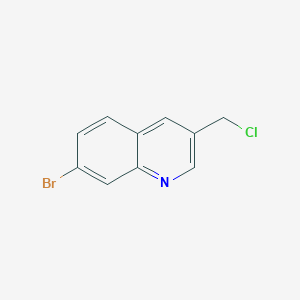
![3-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B14172344.png)
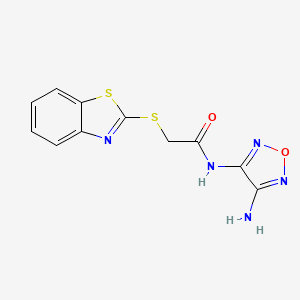

![N-cyclohexyl-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B14172354.png)
![2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate](/img/structure/B14172359.png)


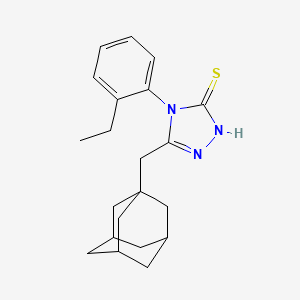
![1-[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14172392.png)
